(R)-1-Cyano-2,2-dimethyl-1-propyl acetate

Catalog No.
S1538771
CAS No.
126567-38-2
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Cyano-2,2-dimethyl-1-propyl acetate

CAS Number

126567-38-2

Product Name

(R)-1-Cyano-2,2-dimethyl-1-propyl acetate

IUPAC Name

[(1R)-1-cyano-2,2-dimethylpropyl] acetate

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-6(10)11-7(5-9)8(2,3)4/h7H,1-4H3/t7-/m0/s1

InChI Key

GMXVZILJXCSLTG-ZETCQYMHSA-N

SMILES

CC(=O)OC(C#N)C(C)(C)C

Canonical SMILES

CC(=O)OC(C#N)C(C)(C)C

Isomeric SMILES

CC(=O)O[C@@H](C#N)C(C)(C)C

Description

The exact mass of the compound (R)-1-Cyano-2,2-dimethyl-1-propyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-1-Cyano-2,2-dimethyl-1-propyl acetate is a chiral compound characterized by the presence of a cyano group and an acetate moiety. Its chemical structure features a propyl group substituted with two methyl groups at the second carbon, contributing to its steric properties. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

The primary reactions involving (R)-1-cyano-2,2-dimethyl-1-propyl acetate include nucleophilic substitutions and cyclization reactions. For instance, it can undergo hydrolysis to yield 2,2-dimethyl-1-propanol and cyanide ions when treated with aqueous acids or bases . Additionally, it can participate in Michael additions and condensation reactions, often serving as a precursor to more complex organic molecules.

Research indicates that (R)-1-cyano-2,2-dimethyl-1-propyl acetate exhibits various biological activities. Its derivatives have been investigated for their potential as anti-inflammatory agents and in the modulation of neurotransmitter pathways. The cyano group is known to enhance the lipophilicity of compounds, which may contribute to their bioactivity .

Synthesis of (R)-1-cyano-2,2-dimethyl-1-propyl acetate can be achieved through several methods:

  • Direct Cyanation: This involves the reaction of 2,2-dimethyl-1-propanol with sodium cyanide in the presence of an acid catalyst to introduce the cyano group.
  • Acetylation: The resulting cyano compound can then be acetylated using acetic anhydride or acetyl chloride to form (R)-1-cyano-2,2-dimethyl-1-propyl acetate.
  • Chiral Resolution: Enantiomeric purity can be enhanced through chiral resolution techniques such as chromatography or enzymatic methods .

(R)-1-Cyano-2,2-dimethyl-1-propyl acetate finds applications in:

  • Organic Synthesis: It serves as a versatile building block for synthesizing various pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are explored for use in polymer chemistry and as intermediates in the production of specialty chemicals.
  • Biological Research: Compounds derived from (R)-1-cyano-2,2-dimethyl-1-propyl acetate are studied for their potential therapeutic effects .

Interaction studies have demonstrated that (R)-1-cyano-2,2-dimethyl-1-propyl acetate can interact with various biomolecules. Its ability to modulate enzyme activity has been noted in studies focusing on metabolic pathways. Additionally, it shows promise in influencing receptor binding affinities due to its structural characteristics .

Several compounds share structural similarities with (R)-1-cyano-2,2-dimethyl-1-propyl acetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Cyano-2-methylpropyl acetateContains a single methyl group instead of twoGenerally less sterically hindered than (R)-1-cyano
3-Cyano-3-methylbutanoateFeatures a butanoate chainBroader application in esterification reactions
4-Cyano-4-methylpentanoateContains a longer carbon chainEnhanced solubility properties

These compounds differ primarily in their steric hindrance and functional group positioning, which can significantly influence their reactivity and biological activity.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

[(1R)-1-cyano-2,2-dimethylpropyl] acetate

Dates

Modify: 2023-07-17

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